Lipophilicity-Driven Differentiation: Computed XLogP3-AA of the Target Compound Versus 3-Chlorophenyl and 4-Fluorophenyl Analogs
The target compound exhibits a computed XLogP3-AA of 3.1, reflecting the contribution of the 3-methylphenyl group and the cyclopropylamino substituent . This value is lower than that of the 3-chlorophenyl analog (CAS 1105234-21-6; 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which has an XLogP3-AA of 3.5 due to the chlorine atom's increased hydrophobicity, and higher than the 4-fluorophenyl analog (CHEBI:105635; N-(4-fluorophenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine), whose XLogP3-AA is 3.0 . A ΔXLogP of 0.4 versus the chloro analog and 0.1 versus the fluoro analog may appear modest, but in drug discovery, a 0.5 log unit shift can alter membrane permeability by up to 5-fold and substantially impact oral absorption and tissue distribution .
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 1-(3-chlorophenyl)-N-cyclopropyl analog: 3.5; N-(4-fluorophenyl)-1-(3-methylphenyl) analog: 3.0 |
| Quantified Difference | Δ = +0.4 vs. chloro analog; Δ = -0.1 vs. fluoro analog |
| Conditions | Values computed using XLogP3 3.0 algorithm (PubChem 2021.05.07) |
Why This Matters
For procurement decisions in cell-based assays or in vivo studies, the lipophilicity difference between the target compound and its 3-chlorophenyl analog is sufficient to produce measurably different cell permeability and non-specific protein binding, directly influencing assay outcomes.
- [1] PubChem Compound Summary for CID 30877198, N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information (2025). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1105221-27-9 View Source
- [2] PubChem Compound Summary for CID 30877199, 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1105234-21-6). National Center for Biotechnology Information (2025). View Source
- [3] ChEBI:105635 - N-(4-fluorophenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine. European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chebi/CHEBI:105635 View Source
- [4] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
